molecular formula C19H22N2O B4102613 [1-(2-METHYLBUTYL)-1H-1,3-BENZODIAZOL-2-YL](PHENYL)METHANOL

[1-(2-METHYLBUTYL)-1H-1,3-BENZODIAZOL-2-YL](PHENYL)METHANOL

Cat. No.: B4102613
M. Wt: 294.4 g/mol
InChI Key: YWAMKZASYMAUEH-UHFFFAOYSA-N
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Description

1-(2-methylbutyl)-1H-benzimidazol-2-ylmethanol: is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their wide range of biological activities and are commonly used in pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methylbutyl)-1H-benzimidazol-2-ylmethanol typically involves the cyclization of appropriate precursors One common method is the condensation of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions to form the benzimidazole core

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the benzimidazole ring.

    Substitution: The phenyl and 2-methylbutyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under appropriate conditions to achieve substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry: In chemistry, 1-(2-methylbutyl)-1H-benzimidazol-2-ylmethanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: The compound’s potential biological activities make it a candidate for research in drug discovery and development. Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties, and this compound may exhibit similar activities.

Medicine: In medicine, the compound could be investigated for its therapeutic potential. Benzimidazole derivatives are used in various treatments, including antifungal and antiparasitic therapies. Research into this compound may reveal new medical applications.

Industry: Industrially, the compound can be used in the development of new materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(2-methylbutyl)-1H-benzimidazol-2-ylmethanol involves its interaction with specific molecular targets. Benzimidazole derivatives typically exert their effects by binding to enzymes or receptors, inhibiting their activity. This compound may target similar pathways, leading to its biological effects. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

    Benzimidazole: The parent compound, known for its broad range of biological activities.

    2-Phenylbenzimidazole: A derivative with a phenyl group, similar to the compound .

    1-(2-Methylpropyl)-1H-benzimidazole: A compound with a similar alkyl group but different overall structure.

Uniqueness: The uniqueness of 1-(2-methylbutyl)-1H-benzimidazol-2-ylmethanol lies in its specific combination of functional groups. The presence of both a phenyl and a 2-methylbutyl group on the benzimidazole core provides distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

[1-(2-methylbutyl)benzimidazol-2-yl]-phenylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-3-14(2)13-21-17-12-8-7-11-16(17)20-19(21)18(22)15-9-5-4-6-10-15/h4-12,14,18,22H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWAMKZASYMAUEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CN1C2=CC=CC=C2N=C1C(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[1-(2-METHYLBUTYL)-1H-1,3-BENZODIAZOL-2-YL](PHENYL)METHANOL
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[1-(2-METHYLBUTYL)-1H-1,3-BENZODIAZOL-2-YL](PHENYL)METHANOL
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[1-(2-METHYLBUTYL)-1H-1,3-BENZODIAZOL-2-YL](PHENYL)METHANOL
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[1-(2-METHYLBUTYL)-1H-1,3-BENZODIAZOL-2-YL](PHENYL)METHANOL
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[1-(2-METHYLBUTYL)-1H-1,3-BENZODIAZOL-2-YL](PHENYL)METHANOL
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[1-(2-METHYLBUTYL)-1H-1,3-BENZODIAZOL-2-YL](PHENYL)METHANOL

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